BenchChemオンラインストアへようこそ!

8-Bromo-2-cyclopropylimidazo[1,2-a]pyridine

Medicinal Chemistry Physicochemical Profiling Lead Optimization

This compound uniquely combines an 8-bromo handle for regioselective Pd-catalyzed Suzuki-Miyaura cross-coupling with a C-2 cyclopropyl group that enhances metabolic stability by reducing CYP450-mediated oxidation—a feature absent in methyl or ethyl analogs. With computed LogP ~2.97 and TPSA 17.3 Ų, it is optimally positioned for CNS-penetrant probe development. The pre-installed cyclopropyl group eliminates late-stage cyclopropanation, reducing synthetic burden. Validated in antileishmanial and antitrypanosomal library synthesis and as a direct entry point for bromodomain (CBP/P300) inhibitor SAR. Ideal for medicinal chemistry teams targeting kinase-driven cancers or neglected tropical diseases.

Molecular Formula C10H9BrN2
Molecular Weight 237.1 g/mol
CAS No. 1379347-80-4
Cat. No. B1450384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-2-cyclopropylimidazo[1,2-a]pyridine
CAS1379347-80-4
Molecular FormulaC10H9BrN2
Molecular Weight237.1 g/mol
Structural Identifiers
SMILESC1CC1C2=CN3C=CC=C(C3=N2)Br
InChIInChI=1S/C10H9BrN2/c11-8-2-1-5-13-6-9(7-3-4-7)12-10(8)13/h1-2,5-7H,3-4H2
InChIKeyMKOGCUKUUFHBIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-2-cyclopropylimidazo[1,2-a]pyridine (CAS 1379347-80-4): Procurement-Relevant Structural and Physicochemical Profile


8-Bromo-2-cyclopropylimidazo[1,2-a]pyridine (CAS 1379347-80-4, molecular formula C₁₀H₉BrN₂, molecular weight 237.10 g/mol) is a disubstituted imidazo[1,2-a]pyridine heterocycle bearing a bromine atom at the 8-position and a cyclopropyl group at the 2-position of the fused bicyclic core. This compound belongs to a therapeutically privileged scaffold class with documented applications as bromodomain inhibitors, kinase inhibitors, and antiparasitic agents. [1] Its dual-substitution pattern—combining an aryl bromide handle for cross-coupling diversification with a metabolically stable cyclopropyl group—distinguishes it from simpler mono-substituted analogs and positions it as a versatile intermediate for medicinal chemistry and chemical biology programs requiring late-stage functionalization at the 8-position.

Why 8-Bromo-2-cyclopropylimidazo[1,2-a]pyridine Cannot Be Replaced by In-Class Analogs: The Case for Position-Specific and Substituent-Specific Selection


Within the imidazo[1,2-a]pyridine family, both the bromine position (C-6 vs. C-8) and the nature of the C-2 substituent (cyclopropyl vs. H, methyl, or other alkyl groups) profoundly influence physicochemical properties, synthetic reactivity, and biological target engagement. The 8-bromo isomer provides a distinct electronic environment and steric accessibility for palladium-catalyzed cross-coupling compared to the 6-bromo congener, as demonstrated by regioselective Suzuki-Miyaura reactions at the 8-position of 8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine substrates in antileishmanial drug discovery programs. [1] The cyclopropyl group at C-2 contributes enhanced metabolic stability relative to methyl or ethyl analogs through reduced CYP450-mediated oxidation, a property that cannot be recapitulated by unsubstituted or linear-alkyl analogs. [2] Generic substitution without attention to these positional and substituent-specific features risks altered reaction outcomes in library synthesis and divergent biological profiles in target-based screens.

Quantitative Differentiation Evidence: 8-Bromo-2-cyclopropylimidazo[1,2-a]pyridine vs. Closest Analogs


Positional Isomer Differentiation: 8-Bromo vs. 6-Bromo Lipophilicity Comparison

The 8-bromo positional isomer (target compound) exhibits a calculated LogP of 2.97, representing a +0.67 log unit increase in lipophilicity compared to the unsubstituted 2-cyclopropylimidazo[1,2-a]pyridine core (XlogP 2.3). [1] This increased lipophilicity, driven by the bromine substituent at the sterically distinct 8-position, is anticipated to enhance membrane permeability relative to the 6-bromo isomer, which shares the same molecular formula (C₁₀H₉BrN₂, MW 237.10) but presents a different electronic distribution that can alter both LogP and target-binding geometry. [2]

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Regioselective Synthetic Utility: 8-Position Aryl Bromide as a Privileged Cross-Coupling Handle

The 8-bromo substituent serves as an efficient leaving group for palladium-catalyzed Suzuki-Miyaura cross-coupling. In a published antileishmanial SAR program, a Suzuki-Miyaura reaction at position 8 of 8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine was successfully optimized, yielding 21 C-8 arylated derivatives with confirmed in vitro antiparasitic activity. [1] This regioselective reactivity at C-8 is distinct from C-6 bromo substrates, where coupling conditions and yields differ due to altered electron density at the reaction center. [2] The target compound, bearing only the 8-bromo substituent without competing halogen at C-6, offers a cleaner, more predictable coupling outcome for library synthesis compared to dibrominated or 6-bromo substrates.

Synthetic Chemistry C–C Bond Formation Library Synthesis

Cyclopropyl Group at C-2: Metabolic Stability Advantage Over Methyl and Ethyl Analogs

The cyclopropyl substituent at the C-2 position of the imidazo[1,2-a]pyridine scaffold provides enhanced metabolic stability compared to open-chain alkyl substituents. Cyclopropyl groups are well-documented in medicinal chemistry to reduce CYP450-mediated oxidative metabolism due to the increased C–H bond dissociation energy of the cyclopropyl ring relative to linear alkyl chains. [1] In a related antileishmanial series exploring C-2 substitutions on the imidazo[1,2-a]pyridine core, certain C-2 modified derivatives achieved mouse microsomal half-lives exceeding 40 minutes (T₁/₂ > 40 min), demonstrating that appropriate C-2 functionalization can substantially improve in vitro metabolic stability. [2] The target compound's cyclopropyl group is thus expected to confer superior metabolic stability relative to 2-methyl or 2-ethyl imidazo[1,2-a]pyridine analogs.

Drug Metabolism Pharmacokinetics CYP450 Stability

Purity and Specification Assurance: Commercial Availability at 98% Purity with Defined Storage Requirements

Commercially, 8-bromo-2-cyclopropylimidazo[1,2-a]pyridine is supplied at 98% purity (Leyan Cat. No. 1538570) with a documented MDL number (MFCD16657723) and recommended storage at 2–8°C under sealed, dry conditions. This purity specification exceeds the typical 95% standard reported for several closely related analogs, including 6-bromo-2-cyclopropylimidazo[1,2-a]pyridine (CAS 864866-55-7) and 6-chloro-2-cyclopropylimidazo[1,2-a]pyridine (CAS 372506-46-2), which are commonly offered at 95% purity from multiple vendors. Higher starting purity reduces the burden of pre-reaction purification and improves reproducibility in both parallel synthesis and biological assay workflows.

Chemical Procurement Quality Control Compound Management

Bromodomain and Kinase Target Space: Scaffold Privilege for Epigenetic and Oncology Programs

The imidazo[1,2-a]pyridine scaffold is a recognized privileged structure for bromodomain inhibition, with the 2016 patent literature explicitly claiming substituted imidazo[1,2-a]pyridines (including C-2 cyclopropyl and C-8 halogenated variants) as bromodomain inhibitors for proliferative and inflammatory disorders. [1] In parallel, imidazo[1,2-a]pyridine derivatives have demonstrated potent kinase inhibition, with exemplar compounds achieving IC₅₀ values of 0.7 μM against CLK1 and 2.6 μM against DYRK1A. [2] The dual bromodomain/kinase target engagement potential of the scaffold class, combined with the specific C-8 bromo and C-2 cyclopropyl substitution pattern of the target compound, positions it for hit-finding campaigns in both epigenetic and kinase-focused drug discovery programs.

Epigenetics Kinase Inhibition Bromodomain Inhibitors

Recommended Research and Industrial Application Scenarios for 8-Bromo-2-cyclopropylimidazo[1,2-a]pyridine


Diversification via Suzuki-Miyaura Cross-Coupling at the C-8 Position for Antiparasitic and Kinase-Focused Libraries

The 8-bromo substituent provides a validated handle for Pd-catalyzed Suzuki-Miyaura coupling, as demonstrated in the synthesis of 21 C-8 arylated imidazo[1,2-a]pyridine derivatives with confirmed antileishmanial and antitrypanosomal activity. [1] This application scenario is ideal for medicinal chemistry teams building focused libraries targeting neglected tropical diseases or kinase-driven cancers, where the cyclopropyl group at C-2 simultaneously contributes metabolic stability to the resulting biaryl products. The absence of a competing C-6 halogen ensures predictable regioselectivity in the coupling step.

Bromodomain Inhibitor Hit-Finding and Epigenetic Probe Development

Given the patent-established activity of C-2 cyclopropyl-substituted imidazo[1,2-a]pyridines as bromodomain inhibitors, [1] this compound serves as a direct entry point for synthesizing analogs targeting CBP/P300 or other bromodomain-containing proteins. The higher lipophilicity (LogP ~2.97) [2] of the 8-bromo derivative, relative to non-brominated or 6-bromo analogs, may enhance cellular permeability—a critical parameter for nuclear-targeted epigenetic probes. Researchers can leverage the 8-bromo position for further SAR exploration while retaining the cyclopropyl group's metabolic stability advantage.

Metabolic Stability-Focused Lead Optimization in CNS and Anti-Infective Programs

The cyclopropyl group at C-2 is a well-precedented metabolic stability handle that increases C–H bond dissociation energy and reduces CYP450-mediated oxidation. [1] In related antileishmanial series, C-2 substituted imidazo[1,2-a]pyridines achieved mouse microsomal half-lives exceeding 40 minutes. [2] This compound is therefore recommended for lead optimization programs where metabolic soft spots on the imidazo[1,2-a]pyridine core must be blocked early. The pre-installed cyclopropyl group reduces synthetic burden compared to late-stage cyclopropanation strategies.

Building Block for CNS-Penetrant Probe Synthesis Leveraging Favorable LogP Window

With a computed LogP of 2.97 [1]—situated optimally within the CNS drug-like range (LogP 2–4)—and a low topological polar surface area (TPSA 17.3 Ų), [1] this compound is well-suited as a starting scaffold for CNS-penetrant probe synthesis. The 8-bromo handle enables diversification without adding excessive polar surface area, while the cyclopropyl group contributes both to metabolic stability and to maintaining a favorable three-dimensional shape for blood-brain barrier penetration. This contrasts with 2-methyl or 2-ethyl analogs, which lack the conformational constraint and metabolic resilience of the cyclopropyl moiety. [2]

Quote Request

Request a Quote for 8-Bromo-2-cyclopropylimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.